molecular formula C12H23N5O3 B560096 DiZPK

DiZPK

Katalognummer: B560096
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: YGUIFRMUMYTGAV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Wissenschaftliche Forschungsanwendungen

Key Applications of DiZPK

  • Protein-Protein Interaction Studies
    • This compound has been utilized to investigate transient protein-protein interactions within living cells. For instance, a study demonstrated its effectiveness in capturing interactions between fatty acid synthase and protrudin in HeLa cells, revealing new insights into cellular protrusion mechanisms .
  • Mapping Protein Interfaces
    • The incorporation of this compound into proteins allows for the mapping of interaction interfaces. By using mass spectrometry, researchers can identify the specific residues involved in PPIs, facilitating a deeper understanding of molecular interactions .
  • Development of Cleavable Analogues
    • Researchers have developed cleavable analogues of this compound, such as DiZSeK, which incorporate selenium in place of a carbon atom. This modification allows for the selective release of captured proteins after oxidative cleavage, enhancing the ability to study complex biological systems .
  • Genetic Code Expansion
    • This compound's incorporation into proteins via genetic code expansion techniques has proven effective for site-specific labeling and modification. This approach enables precise control over the positioning of the photocrosslinker within target proteins, allowing for detailed mechanistic studies .
  • Applications in Drug Discovery
    • The ability to identify off-target interactions and binding sites using this compound has implications for drug discovery. By elucidating the binding dynamics of therapeutic agents with their targets, researchers can improve drug design and efficacy .

Table 1: Summary of this compound Applications

ApplicationDescriptionReference
Protein-Protein InteractionCaptures transient interactions in live cells
Mapping Protein InterfacesIdentifies specific residues involved in PPIs
Development of Cleavable AnaloguesEnables selective release of captured proteins
Genetic Code ExpansionAllows site-specific incorporation and labeling
Drug DiscoveryImproves understanding of drug-target interactions

Table 2: Case Studies Involving this compound

Study TitleKey FindingsReference
Investigation of Protrudin InteractionsIdentified new PPIs facilitating cellular protrusion
Development of Cleavable PhotocrosslinkersDemonstrated effective separation of prey-bait complexes using oxidative cleavage
Genetic Encoding TechniquesShowed successful incorporation of this compound into various proteins with high specificity

Case Studies

  • Protrudin and Fatty Acid Synthase Interaction
    • In a study investigating cellular protrusion mechanisms, this compound was incorporated into protrudin to capture its interaction with fatty acid synthase. This research provided insights into how these proteins collaborate to facilitate membrane growth in HeLa cells .
  • Cleavable Photocrosslinkers Development
    • Researchers created cleavable analogues like DiZSeK from this compound to enhance the capture and subsequent release of protein complexes. This advancement allows for more efficient downstream analysis and identification of interacting partners .

Biologische Aktivität

DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded photocrosslinker that has garnered attention for its ability to facilitate the study of protein-protein interactions (PPIs) in living systems. The compound's unique properties allow researchers to capture transient interactions within a physiological context, making it a valuable tool in molecular biology and biochemistry.

This compound contains a diazirine group, which is crucial for its photocrosslinking ability. Upon exposure to UV light, the diazirine group undergoes a rearrangement that leads to the formation of a reactive carbene, enabling it to covalently bond with nearby proteins. This mechanism allows for the identification of low-affinity interactions that are often difficult to study using traditional biochemical methods .

Applications in Protein-Protein Interaction Studies

This compound has been effectively utilized in various studies to elucidate PPIs. Here are some key findings from recent research:

  • Incorporation Efficiency : In mammalian cells, this compound has shown high incorporation efficiency when used with an amber suppressor tRNA system. For instance, in HEK293T cells, the presence of this compound led to successful expression of green fluorescent protein (GFP) at specific sites, confirming its utility in genetic code expansion strategies .
  • Capture of Protein Interactors : this compound has been employed to capture proteins interacting with protrudin, a protein involved in cellular protrusion. By incorporating this compound into protrudin at specific sites, researchers were able to identify several interacting partners through co-immunoprecipitation techniques .

Study 1: Protrudin Interactions

In a study investigating protrudin's role in cellular dynamics, this compound was incorporated into protrudin at position E52. The results indicated that the incorporation did not alter protrudin's distribution or function within HeLa cells. Both wild-type and this compound-modified protrudin induced similar cellular protrusions, demonstrating that this compound can be used without disrupting native protein functions .

Study 2: HdeA Protein Interactions

Another significant application of this compound was in mapping the interactome of HdeA, an acid stress chaperone in E. coli. The study utilized this compound to identify client proteins interacting with HdeA under acidic conditions. The results highlighted the effectiveness of this compound in capturing specific protein interactions that were previously challenging due to non-specific binding issues .

Comparative Analysis of Photocrosslinkers

The following table summarizes key characteristics of different photocrosslinkers including this compound:

PhotocrosslinkerTypeKey FeaturesApplications
This compound Genetically encodedHigh efficiency, stable under physiological conditionsProtein-protein interaction studies
DiZHSeC Genetically encodedCleavable upon oxidative treatmentTarget identification and separation
9AAzNeuAc Metabolically incorporatedSpecific for glycan interactionsMapping glycan-protein interactions

Q & A

Basic Research Questions

Q. What is the primary mechanism of DiZPK in identifying protein-protein interactions (PPIs)?

this compound functions as a photocrosslinker by incorporating a diazirine group, which forms covalent bonds with proximal proteins upon UV irradiation (365 nm). This enables the capture of transient or weak PPIs in live prokaryotic and eukaryotic cells. Its structural similarity to pyrrolysine allows site-specific integration into proteins via genetic codon expansion technology, using engineered pyrrolysyl-tRNA synthetase (PylRS) and tRNA pairs .

Q. How should this compound be stored and prepared for cell-based experiments?

  • Storage : Powder at -20°C for up to 3 years; dissolved in solvent (e.g., DMSO or water) at -80°C for 1 year.
  • Solubility : 5 mg/mL in H₂O (17.52 mM) or 4.5 mg/mL in DMSO (15.77 mM).
  • Experimental note : Optimize expression in minimal media (e.g., MOPS-glucose/arabinose) for higher protein yield, as LB medium may suppress expression of this compound-containing mutants .

Q. What are the key controls required for this compound-based crosslinking experiments?

  • Negative controls : Use cells without UV irradiation or lacking the engineered tRNA/synthetase system to rule out non-specific binding.
  • Competition assays : Co-incubate with excess pyrrolysine to verify specificity.
  • Mass spectrometry validation : Compare crosslinked peptide profiles with non-crosslinked samples to identify interaction interfaces .

Advanced Research Questions

Q. How can researchers address non-specific protein adsorption in this compound-based studies?

Non-specific interactions arise from traditional affinity purification methods. To mitigate this:

  • Use second-generation cleavable probes (e.g., DiZSEK), which separate bait proteins from crosslinked complexes via chemical cleavage, reducing background noise .
  • Combine with crosslinking mass spectrometry (XL-MS) to distinguish direct interactions from indirect associations .

Q. What strategies optimize this compound incorporation efficiency in eukaryotic systems?

  • Codon optimization : Adjust tRNA expression levels to match host-cell translation machinery.
  • Media composition : Use minimal media (e.g., MOPS-based) instead of rich media (e.g., LB) to enhance protein yield .
  • Temporal control : Induce this compound incorporation during mid-log phase to balance cell viability and crosslinking efficiency .

Q. How can this compound be integrated with lentiviral vector engineering for in vivo studies?

this compound enables site-specific labeling of viral envelope proteins (e.g., VSV-G) for tracking host-pathogen interactions. Methodological steps:

  • Co-express engineered PylRS/tRNA pairs in HEK 293T cells during lentiviral production.
  • Perform UV crosslinking post-infection to capture viral entry mechanisms.
  • Validate using immunoprecipitation and thrombin cleavage assays .

Q. Methodological Challenges and Solutions

Q. Why do this compound-derived crosslinked peptides pose challenges in mass spectrometry analysis?

Traditional proteomic pipelines struggle with:

  • Low abundance : Crosslinked peptides are rare compared to non-crosslinked fragments.
  • Complex fragmentation patterns : Diazirine-modified residues complicate spectral interpretation. Solutions :
  • Enrich crosslinked peptides using size-exclusion chromatography.
  • Apply specialized software (e.g., pLink2) for diazirine-specific spectral matching .

Q. How does this compound compare to alternative crosslinkers like formaldehyde or DSS?

Parameter This compound Formaldehyde/DSS
Specificity High (site-specific)Low (random lysine/N-terminal)
Temporal control Yes (UV-activated)No
Live-cell compatibility YesLimited (toxic)
Resolution Identifies direct PPIsMay capture indirect interactions
Reference :

Q. Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing this compound-derived interaction networks?

  • Network clustering : Use tools like Cytoscape to identify highly interconnected protein modules.
  • Enrichment analysis : Apply DAVID or STRING to highlight overrepresented biological pathways.
  • False-discovery rate (FDR) control : Implement MaxQuant’s decoy database strategy for XL-MS data .

Q. How can researchers validate this compound-identified PPIs in a physiological context?

  • Co-immunoprecipitation (Co-IP) : Verify interactions in wild-type vs. This compound-incorporated mutants.
  • CRISPR/Cas9 knockouts : Assess phenotypic changes upon disrupting candidate interactions.
  • Fluorescence resonance energy transfer (FRET) : Confirm spatial proximity in live cells .

Eigenschaften

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIFRMUMYTGAV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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